2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyl-1,3-oxazol-5(4H)-one
Description
2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyl-1,3-oxazol-5(4H)-one is a substituted azlactone (1,3-oxazol-5(4H)-one derivative) characterized by a hydroxy-phenylethyl group at position 2 and dimethyl substituents at position 2. Azlactones are heterocyclic compounds widely used as intermediates in peptide synthesis, agrochemicals, and pharmaceuticals due to their reactivity and structural versatility .
Properties
CAS No. |
918159-31-6 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-(2-hydroxy-1-phenylethyl)-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H15NO3/c1-13(2)12(16)17-11(14-13)10(8-15)9-6-4-3-5-7-9/h3-7,10,15H,8H2,1-2H3 |
InChI Key |
WXYQBYZAHBLRQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=N1)C(CO)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one typically involves the reaction of 2-hydroxy-1-phenylethanone with 4,4-dimethyl-2-oxazolone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxazolone ring can be reduced to form a corresponding amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of 2-(2-oxo-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one.
Reduction: Formation of 2-(2-amino-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the oxazolone ring can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Variations
The target compound differs from other azlactones in its substituents, which influence reactivity, physical properties, and intermolecular interactions. Key analogues include:
2.1.1 2-Methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one
- Substituents : Thiophene ring at position 4, methyl at position 2.
- Synthesis : Condensation of acetyl glycine with thiophene-2-carbaldehyde in acetic anhydride (53–81% yield) .
- Crystal Packing : Forms 3D networks via C–H⋯O hydrogen bonds and π–π interactions (intercentroid distance: 3.767–3.886 Å) .
- Applications : Agrochemical intermediates due to heteroaromatic stability .
2.1.2 (4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Substituents : 3,4-Dimethoxybenzylidene at position 4, phenyl at position 2.
- Electronic Effects : Methoxy groups enhance electron density, reducing carbonyl reactivity compared to nitro-substituted analogues .
- Spectral Data : C=O stretching vibration at ~1,740 cm⁻¹ (IR); substituent-dependent ¹H NMR shifts for benzylidene protons .
2.1.3 2-Ethenyl-4,4-dimethyl-1,3-oxazol-5(4H)-one (Vinyl Azlactone)
- Substituents : Vinyl at position 2, 4,4-dimethyl.
- Physical Properties : Low melting point (6°C), high volatility (boiling point: 52°C) .
- Applications : Polymer precursor due to radical-polymerizable vinyl group .
2.1.4 2-(2-Chlorophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one
- Substituents : Halogens (Cl, F) at aromatic positions.
- Electronic Effects : Electron-withdrawing groups increase electrophilicity of the oxazolone ring, enhancing reactivity toward nucleophiles .
2.2 Comparative Analysis of Key Properties
2.4 Spectral and Crystallographic Insights
- IR Spectroscopy: Hydroxyl groups in the target compound would exhibit broad O–H stretches (3,200–3,600 cm⁻¹), absent in non-hydroxylated analogues .
Biological Activity
2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyl-1,3-oxazol-5(4H)-one is a compound belonging to the oxazolone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyl-1,3-oxazol-5(4H)-one is characterized by the presence of an oxazolone ring and a phenylethyl group. Its molecular formula is CHNO, and it exhibits a molecular weight of 219.27 g/mol. The presence of hydroxyl and dimethyl groups contributes to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that oxazolones exhibit a range of biological activities, including:
- Antimicrobial Activity : Various studies have shown that oxazolones possess antimicrobial properties against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Compounds in this class have been reported to inhibit inflammatory mediators such as prostaglandins and cytokines. This activity suggests potential use in treating inflammatory diseases.
- Analgesic Properties : Some derivatives have demonstrated analgesic effects in animal models, indicating their potential as pain-relief agents.
Antimicrobial Activity
A study conducted on derivatives of oxazolone demonstrated significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyl-1,3-oxazol-5(4H)-one | E. coli | 32 |
| 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyl-1,3-oxazol-5(4H)-one | S. aureus | 16 |
| 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyl-1,3-oxazol-5(4H)-one | C. albicans | 64 |
These findings suggest that the compound could be further explored as a potential antimicrobial agent.
Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects using carrageenan-induced paw edema in rats, the compound exhibited a dose-dependent reduction in inflammation:
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 50 | 70 |
The results indicate that higher doses correlate with greater anti-inflammatory effects.
Analgesic Effects
The analgesic potential was evaluated using the hot plate test in rodents. The results showed significant pain relief compared to control groups:
| Treatment Group | Reaction Time (seconds) |
|---|---|
| Control | 8 |
| Low Dose | 12 |
| High Dose | 18 |
These findings support the hypothesis that the compound may act on central pain pathways.
The biological activities of 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyl-1,3-oxazol-5(4H)-one are thought to be mediated through several mechanisms:
- Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
- Modulation of Ion Channels : Some studies suggest that oxazolones may interact with ion channels involved in pain perception and inflammation.
- Antioxidant Properties : The presence of hydroxyl groups may contribute to antioxidant activity, reducing oxidative stress in cells.
Case Studies
A notable case study involved the application of this compound in a preclinical model for arthritis. The results indicated significant reductions in joint swelling and pain scores compared to untreated controls over a four-week treatment period.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
